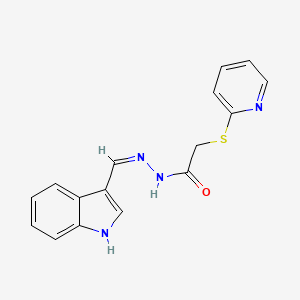![molecular formula C18H30N2O3 B6070090 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6070090.png)
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in the early 1990s and has since been used in various scientific research studies to investigate the role of dopamine D4 receptors in the body.
Wirkmechanismus
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol acts as a competitive antagonist at the dopamine D4 receptor, blocking the binding of dopamine and preventing its downstream signaling pathways. This leads to a decrease in the activation of dopamine D4 receptors and a subsequent decrease in the physiological and biochemical effects mediated by these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol are primarily related to its ability to block dopamine D4 receptors. Studies have shown that this can lead to changes in behavior, cognition, and emotion, as well as alterations in various physiological processes, such as blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol in lab experiments is its selectivity for the dopamine D4 receptor, which allows for more precise investigation of the role of this receptor in various conditions. However, one limitation is that it may not accurately reflect the effects of dopamine D4 receptor blockade in vivo, as the compound may not penetrate the blood-brain barrier or may be rapidly metabolized.
Zukünftige Richtungen
Future research directions for 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol may include investigating its potential therapeutic applications in various psychiatric and neurological disorders, such as schizophrenia and attention deficit hyperactivity disorder. Additionally, further studies may be needed to clarify the specific mechanisms underlying the effects of dopamine D4 receptor blockade and to develop more selective and potent compounds for this receptor.
Synthesemethoden
The synthesis of 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol involves several steps, including the reaction of 2-methoxyphenol with 3-(2-hydroxyethyl)-4-isobutylpiperazine, followed by the addition of formaldehyde and reduction with sodium borohydride. The resulting product is then purified through various chromatography techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol has been widely used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological conditions. For example, studies have shown that dopamine D4 receptors play a role in regulating behavior, cognition, and emotion, and 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol has been used to investigate the specific mechanisms involved in these processes.
Eigenschaften
IUPAC Name |
2-[[3-(2-hydroxyethyl)-4-(2-methylpropyl)piperazin-1-yl]methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-14(2)11-20-8-7-19(13-16(20)6-9-21)12-15-4-5-17(23-3)10-18(15)22/h4-5,10,14,16,21-22H,6-9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRFUUMNAQGEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=C(C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-furyl)-3-(2-furylmethyl)-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6070009.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B6070013.png)
![N-{[1-(cyclopentylacetyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B6070025.png)
![(4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6070028.png)
![N-(3-isoxazolylmethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6070029.png)
![2,2-dimethyl-6-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)-2,3-dihydro-4H-pyran-4-one](/img/structure/B6070037.png)
![1-(ethylsulfonyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-piperidinecarbohydrazide](/img/structure/B6070045.png)
![2-amino-1-(3-chlorophenyl)-4-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B6070052.png)
![1-(4-methyl-1-piperazinyl)-3-(4-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6070058.png)

![methyl 4-(3-{[(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate](/img/structure/B6070076.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetohydrazide](/img/structure/B6070084.png)
![7-cyclohexyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6070096.png)
